Myostatin inhibitory peptide 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

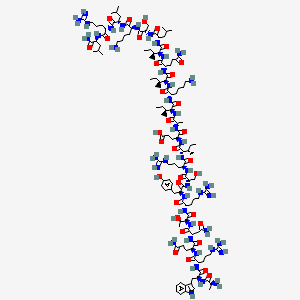

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLNPUQPASIHW-OOXKGWPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C133H227N43O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2956.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621169-52-5 | |

| Record name | Myostatin inhibitory peptide 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621169525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Structure-Activity Relationship of Myostatin Inhibitory Peptide 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myostatin, a key negative regulator of skeletal muscle mass, presents a promising therapeutic target for muscle-wasting diseases. Myostatin Inhibitory Peptide 7 (MIP-7), a 23-amino acid peptide derived from the mouse myostatin prodomain, has emerged as a significant lead in the development of myostatin inhibitors.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MIP-7, detailing the key structural features that govern its inhibitory potency. The guide summarizes quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this field.

Introduction to Myostatin and this compound

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily. It is primarily expressed in skeletal muscle and plays a crucial role in limiting muscle growth.[2] The mature myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), initiating a signaling cascade that leads to the phosphorylation of Smad2 and Smad3.[1] This activated complex then translocates to the nucleus to regulate gene expression, ultimately inhibiting myoblast proliferation and differentiation.

MIP-7 is derived from amino acid residues 21 to 43 of the mouse myostatin prodomain and has the sequence WRQNTRYSRIEAIKIQILSKLRL-amide. It functions by directly binding to mature myostatin, thereby preventing its interaction with the ActRIIB receptor and blocking the downstream signaling cascade. The α-helical structure of MIP-7 is considered critical for its inhibitory activity.

Quantitative Analysis of Structure-Activity Relationships

The inhibitory potency of MIP-7 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in cell-based assays and their binding affinity (Kd) to myostatin. The following table summarizes key quantitative data for MIP-7 and several of its analogs.

| Peptide ID | Sequence / Modification | IC50 (µM) | Kd (nM) | Key Findings |

| MIP-7 (Peptide 1) | WRQNTRYSRIEAIKIQILSKLRL-amide | 3.56 | 29.7 | Parent peptide with moderate inhibitory activity.[2] |

| Peptide 2 | N-terminal 2-naphthyloxyacetyl modification of MIP-7 | 1.19 | 35.9 | N-terminal modification enhances potency approximately 3-fold.[2][3] |

| Peptide 3d | N-terminal 2-naphthyloxyacetyl, A32W, L38I substitutions | 0.32 | - | Combination of N-terminal modification and substitutions at positions 32 and 38 results in an 11-fold increase in potency compared to MIP-7.[2] |

| MID-35 | 16-mer retro-inverso D-peptide | 0.19 | - | D-peptide analog with enhanced stability and potent inhibitory activity.[4] |

| MIPE-1686 | 16-mer L-peptide with unnatural amino acids | 0.26 | - | Potent L-peptide analog.[4] |

Key Structural Determinants of Myostatin Inhibition

Systematic SAR studies, including alanine scanning and residue substitutions, have identified several key structural features of MIP-7 that are crucial for its inhibitory activity.

N-Terminal Region

The N-terminal tryptophan at position 21 (Trp21) is critical for activity. Modification of this residue with a 2-naphthyloxyacetyl group, as seen in Peptide 2, leads to a significant increase in inhibitory potency.[2]

Rodent-Specific Tyrosine

The tyrosine at position 27 (Tyr27) is specific to the rodent myostatin prodomain and is important for high-affinity binding.[2]

Aliphatic Residues

Several aliphatic residues, particularly isoleucine and leucine, distributed throughout the peptide sequence are essential for its inhibitory function. These hydrophobic residues are believed to be involved in the interaction with myostatin. Alanine scanning has revealed the importance of Ile30, Ile33, Ile35, Ile37, Leu38, Leu41, and Leu43.[2]

C-Terminal Region

The C-terminal region of the peptide also contributes to its overall activity, with modifications in this area impacting potency.

Experimental Protocols

The following sections detail the standard experimental methodologies used to evaluate the SAR of MIP-7.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis

Myostatin inhibitory peptides are typically synthesized using an Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS) strategy.

-

Resin Selection and Swelling: A Rink Amide resin is commonly used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) prior to synthesis.

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the deprotected N-terminus of the peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

In Vitro Inhibition Assay: Smad2/3-Responsive Luciferase Reporter Assay

The biological activity of MIP-7 and its analogs is primarily assessed using a Smad2/3-responsive luciferase reporter assay in human embryonic kidney 293 (HEK293) cells.[5]

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. The cells are transiently co-transfected with a Smad-responsive luciferase reporter plasmid (containing Smad binding elements driving firefly luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization).[5]

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Treatment: Cells are treated with a constant concentration of mature myostatin (e.g., 8 ng/mL) that has been pre-incubated with varying concentrations of the inhibitory peptide.

-

Incubation: The cells are incubated for a defined period (e.g., 6-16 hours) to allow for myostatin-induced luciferase expression.[6]

-

Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 values are calculated from the dose-response curves.

Binding Affinity Determination

The binding affinity (Kd) of the peptides to myostatin can be determined using techniques such as Surface Plasmon Resonance (SPR). In a typical SPR experiment, myostatin is immobilized on a sensor chip, and solutions of the peptide at different concentrations are flowed over the surface. The binding and dissociation are monitored in real-time to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) is derived.

In Vivo Efficacy Studies

Promising peptide analogs are often evaluated in animal models of muscle atrophy, such as the mdx mouse model of Duchenne muscular dystrophy.

-

Animal Model: Male mdx mice are commonly used.

-

Peptide Administration: The peptide is typically administered via intramuscular injection into specific muscles, such as the tibialis anterior.[4]

-

Dosing Regimen: A typical dosing regimen might involve injections of the peptide (e.g., 30 nmol) at specified intervals.[4]

-

Endpoint Analysis: After a defined treatment period, the animals are euthanized, and the target muscles are excised and weighed. Muscle strength can also be assessed using functional tests like the grip strength test.[7]

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the myostatin signaling pathway, a typical SAR experimental workflow, and the logical relationships derived from SAR studies.

References

- 1. This compound | 1621169-52-5 | Benchchem [benchchem.com]

- 2. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Systemic Antisense Therapeutics for Dystrophin and Myostatin Exon Splice Modulation Improve Muscle Pathology of Adult mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Myostatin Blockade: A Technical Guide to Myostatin Inhibitory Peptide 7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a critical negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle wasting diseases, such as muscular dystrophy, sarcopenia, and cachexia. Myostatin Inhibitory Peptide 7 (MIP-7) has emerged as a potent and specific inhibitor of myostatin activity. This technical guide provides an in-depth analysis of the mechanism of action of MIP-7, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The Myostatin Signaling Pathway: A Cascade of Muscle Growth Suppression

Myostatin exerts its biological function by binding to the Activin type IIB receptor (ActRIIB) on the surface of muscle cells (myocytes).[1][2] This initial binding event triggers the recruitment and phosphorylation of a type I receptor, Activin receptor-like kinase 4 or 5 (ALK4/5).[1][2][3] The activated ALK4/5 kinase then phosphorylates the receptor-regulated Smad proteins, Smad2 and Smad3.[1][]

Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad, Smad4.[1][] This activated Smad complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that inhibit myoblast proliferation and differentiation, ultimately leading to a reduction in muscle mass.[2][3][]

This compound (MIP-7): A Direct Antagonist

This compound is a 23-amino acid peptide derived from residues 21-43 of the mouse myostatin prodomain.[][5][6][7] The prodomain naturally functions to keep myostatin in an inactive state.[] MIP-7 mimics this inhibitory function through a direct binding mechanism.

The core mechanism of MIP-7 is its physical interaction with mature myostatin, effectively blocking the site that myostatin uses to bind to its cell surface receptors, ActRIIA/B.[] By acting as a competitive inhibitor, MIP-7 prevents the initiation of the downstream signaling cascade, thereby neutralizing the anti-myogenic effects of myostatin.[]

Quantitative Analysis of MIP-7 Activity

The efficacy of MIP-7 and its derivatives has been quantified through various in vitro and in vivo studies. The key parameters for evaluating its inhibitory potential are the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50).

| Parameter | Peptide | Value | Method | Reference |

| Binding Affinity (Kd) | This compound | 29.7 nM | Not Specified | [5][6][7] |

| Inhibitory Potency (IC50) | Minimal Inhibitor Peptide 1 (identical to MIP-7) | 3.56 ± 0.25 µM | Luciferase Reporter Assay | [8] |

| Peptide 3d (derivative of MIP-7) | 0.32 ± 0.05 µM | Luciferase Reporter Assay | [8] |

| In Vivo Efficacy | Peptide | Animal Model | Outcome | Reference |

| Muscle Mass Increase | Minimal Inhibitor Peptide 1 (identical to MIP-7) | mdx mice | 10-19% increase in tibialis anterior muscle weight | [8] |

Experimental Protocols

In Vitro Myostatin Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the ability of an inhibitor to block myostatin-induced gene expression.

Objective: To determine the IC50 value of a myostatin inhibitor.

Materials:

-

HEK293 or A204 rhabdomyosarcoma cells

-

Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luciferase)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Recombinant human myostatin

-

Myostatin inhibitory peptide (e.g., MIP-7)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 or A204 cells in a multi-well plate.

-

Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Allow cells to express the reporters for 24-48 hours.

-

-

Inhibition Assay:

-

Pre-incubate recombinant human myostatin (e.g., 8 ng/mL) with varying concentrations of the inhibitory peptide for a defined period.[2]

-

Add the myostatin/inhibitor mixtures to the transfected cells.

-

Include a positive control (myostatin alone) and a negative control (vehicle).

-

Incubate the cells for a specified time (e.g., 6-16 hours).[1]

-

-

Luciferase Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the inhibitor concentration.

-

Calculate the IC50 value using a suitable curve-fitting software.

-

In Vivo Myostatin Inhibition in a Mouse Model

Objective: To assess the effect of a myostatin inhibitor on muscle mass in vivo.

Materials:

-

Wild-type or mdx mice

-

Myostatin inhibitory peptide (e.g., MIP-7)

-

Sterile saline

-

Anesthesia

-

Surgical tools for muscle dissection

-

Analytical balance

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to the housing conditions.

-

Divide mice into a control group (vehicle) and a treatment group (inhibitory peptide).

-

-

Peptide Administration:

-

Administer the inhibitory peptide via a suitable route (e.g., intramuscular injection into the tibialis anterior muscle).

-

Administer an equal volume of sterile saline to the control group.

-

Repeat the administration at defined intervals if necessary.

-

-

Muscle Collection and Analysis:

-

At the end of the study period, euthanize the mice.

-

Carefully dissect the target muscles (e.g., tibialis anterior, gastrocnemius).

-

Measure the wet weight of the dissected muscles using an analytical balance.

-

-

Data Analysis:

-

Compare the muscle weights between the treatment and control groups using appropriate statistical tests (e.g., t-test).

-

Detection of Smad2/3 Phosphorylation

Objective: To confirm the inhibition of myostatin signaling at the level of Smad phosphorylation.

Materials:

-

C2C12 myoblasts or other suitable muscle cell line

-

Recombinant human myostatin

-

Myostatin inhibitory peptide

-

Cell lysis buffer containing phosphatase and protease inhibitors

-

Antibodies specific for total Smad2/3 and phospho-Smad2/3

-

Western blotting apparatus and reagents

Procedure:

-

Cell Treatment:

-

Culture C2C12 cells to near confluence.

-

Serum-starve the cells to reduce basal signaling.

-

Treat the cells with myostatin in the presence or absence of the inhibitory peptide for a short duration (e.g., 30-60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3.

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of phosphorylated Smad2/3 to total Smad2/3.

-

Compare the levels of Smad2/3 phosphorylation across different treatment groups.

-

Conclusion and Future Directions

This compound represents a promising class of molecules for the therapeutic intervention of muscle wasting conditions. Its well-defined mechanism of direct myostatin binding and subsequent signaling blockade provides a strong rationale for its development. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug developers to further investigate and optimize peptide-based myostatin inhibitors. Future research should focus on improving the in vivo stability and delivery of these peptides to enhance their therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1621169-52-5 | Benchchem [benchchem.com]

- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of the α-Helical Structure in Myostatin Inhibitory Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] Its targeted inhibition is a promising therapeutic strategy for muscle-wasting disorders such as muscular dystrophy, sarcopenia, and cachexia.[3][4] Nature has provided a blueprint for myostatin inhibition through its own N-terminal prodomain, which non-covalently binds to the mature myostatin dimer, keeping it in an inactive state.[5][6] Research has pinpointed a specific region within this prodomain, an α-helix, as the critical inhibitory motif.[6][7] This guide delves into the structural and functional importance of this α-helical domain in synthetic peptides designed to inhibit myostatin activity.

The Myostatin Signaling Pathway

Myostatin exerts its muscle-suppressing effects through a well-defined signaling cascade. The mature myostatin dimer binds to the Activin type IIB receptor (ActRIIB) on the muscle cell surface.[1][8] This binding event recruits and activates a type I receptor, either ALK4 or ALK5.[8] The activated receptor complex then phosphorylates the intracellular signaling proteins Smad2 and Smad3.[8][9] These phosphorylated Smads form a complex with Smad4, which translocates into the nucleus to regulate the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation.[1][10]

The α-Helix: A Structural Prerequisite for Inhibition

Studies on peptides derived from the myostatin prodomain have consistently demonstrated that a stable α-helical conformation is essential for potent inhibitory activity.[3][5] A minimal inhibitory peptide, derived from residues 21-43 of the mouse myostatin prodomain (Sequence: WRQNTRYSRIEAIKIQILSKLRL-amide), shows a distinct propensity to form an α-helix.[3][11] This helical structure is believed to fit into the type I receptor-binding pocket on the mature myostatin protein, effectively blocking its interaction with the ALK4/5 cell surface receptor.[3][4]

The importance of this structure is highlighted by experiments where proline, a known α-helix breaker, was substituted at various positions within the peptide.[3] These substitutions led to a significant decrease in both the peptide's α-helicity, as measured by circular dichroism, and its myostatin inhibitory activity.[3][5] This suggests that the spatial arrangement of key amino acid residues, particularly hydrophobic and aliphatic side chains presented by the helical scaffold, is critical for binding and neutralization.[3][4] Alanine scanning has further identified that C-terminal aliphatic residues are key for this activity.[3]

Quantitative Analysis of Inhibitory Peptides

The efficacy of myostatin inhibitory peptides is quantified through binding affinity (Kd) and functional inhibition (IC50). Structure-activity relationship (SAR) studies have been instrumental in optimizing these peptides for greater potency.

| Peptide ID | Sequence / Description | Kd (nM) | IC50 (μM) | Reference |

| Peptide 1 | WRQNTRYSRIEAIKIQILSKLRL-amide (mouse prodomain 21-43) | 29.7 - 36 | 3.56 ± 0.25 | [4][11][12] |

| Peptide 2 | Modified Peptide 1 (2-naphthyloxyacetyl at N-terminus) | - | 1.19 | [4] |

| Peptide 3d | Modified Peptide 2 (Trp at pos. 32, Ile at pos. 38) | - | 0.32 ± 0.05 | [4] |

| MID-35 | 16-mer retro-inverso d-peptide | - | 0.19 | [13] |

| MIPE-1686 | 16-mer l-peptide | - | 0.26 | [13] |

| MBP-Pro45-70-His6 | Flatfish prodomain fragment | - | 0.00143 | [14] |

Experimental Protocols

The characterization of myostatin inhibitory peptides relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for three key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This technique is used to assess the secondary structure of the peptide in solution and confirm its α-helical content.[15]

Methodology:

-

Sample Preparation:

-

Dissolve the synthesized peptide in a suitable buffer, such as 20 mM sodium phosphate (pH 7.4). To promote helix formation, 10% 2,2,2-trifluoroethanol (TFE) can be included.[4]

-

The final peptide concentration should be between 0.1 and 1 mg/mL.[16] Ensure the sample is free of aggregates by centrifugation or filtration.

-

Prepare a buffer-only blank solution for baseline correction.[16]

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectropolarimeter.

-

Place the sample in a quartz cuvette with a path length of 0.1 cm.[17]

-

Acquire spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[18]

-

Set the scanning speed, accumulations, and nitrogen flow rate to optimize the signal-to-noise ratio.[16]

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the peptide spectrum.

-

Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × l × c), where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

-

An α-helical structure is characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.[4][19] The percentage of helicity can be estimated using deconvolution algorithms or established formulas.[20][21]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding interaction between the inhibitory peptide (analyte) and myostatin (ligand), allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.[22]

Methodology:

-

Ligand Immobilization:

-

Immobilize recombinant mature myostatin onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[23] This involves activating the carboxymethylated dextran surface with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Inject the myostatin solution (typically 5-200 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.[23]

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of the inhibitory peptide in a suitable running buffer (e.g., HBS-EP+).

-

Inject the peptide solutions at various concentrations over both the ligand and reference flow cells at a constant flow rate.[24]

-

Record the binding response (in Resonance Units, RU) during the association phase (peptide injection) and the dissociation phase (buffer flow).

-

Between injections, regenerate the sensor surface using a pulse of a low pH solution (e.g., glycine-HCl) if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and Kd (where Kd = kd/ka).

-

References

- 1. Frontiers | Regulation of Myostatin on the Growth and Development of Skeletal Muscle [frontiersin.org]

- 2. JCI - Targeting the myostatin signaling pathway to treat muscle loss and metabolic dysfunction [jci.org]

- 3. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for the Effective Myostatin Inhibition of the Mouse Myostatin Prodomain-Derived Minimum Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the human myostatin precursor and determinants of growth factor latency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the Myostatin Signaling Pathway to Treat Muscle Wasting Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Myostatin inhibitory peptide 7 | 1621169-52-5 | Benchchem [benchchem.com]

- 11. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of the minimum region of flatfish myostatin propeptide (Pep45-65) for myostatin inhibition and its potential to enhance muscle growth and performance in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determining α-helical and β-sheet Secondary Structures via Pulsed EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha helix - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 23. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 24. files.core.ac.uk [files.core.ac.uk]

Myostatin Inhibitory Peptide 7: A Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Myostatin Inhibitory Peptide 7 (MIP-7), a promising agent in the field of muscle growth regulation. We will delve into its binding affinity with myostatin, the detailed experimental protocols used for its characterization, and the underlying signaling pathways it modulates. This document is intended to be a comprehensive resource for professionals engaged in the research and development of therapeutics targeting muscle-wasting disorders.

Quantitative Analysis of Binding Affinity and Inhibitory Potency

This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain.[1][2] Its primary mechanism of action is the direct binding to mature myostatin, which physically obstructs the interaction sites for the Activin type IIA/B (ActRIIA/B) receptors. This blockade effectively neutralizes myostatin's inhibitory effect on muscle growth.[3]

The binding affinity and inhibitory concentration of MIP-7 and its derivatives have been quantified using various experimental approaches. The data presented below summarizes these key metrics.

| Peptide | Parameter | Value | Method | Reference |

| This compound | Kd | 29.7 nM | Not Specified in abstract | [1][2] |

| Peptide 7 | KD | 30-36 nM | Surface Plasmon Resonance | [4][5][6] |

| Peptide 1 (equivalent to MIP-7) | IC50 | 3.56 ± 0.25 µM | Luciferase Reporter Assay | [7] |

| Peptide 3d (a more potent derivative) | IC50 | 0.32 ± 0.05 µM | Luciferase Reporter Assay | [7] |

Experimental Protocols

Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)

The dissociation constant (Kd) for the interaction between this compound and myostatin was determined using Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free detection of biomolecular interactions.[8] The following protocol is a representative methodology based on standard SPR experimental design for peptide-protein interactions.

Objective: To measure the binding kinetics and affinity of this compound to immobilized human myostatin.

Materials:

-

Ligand: Recombinant human myostatin

-

Analyte: Synthesized this compound (purity >95%)

-

SPR Instrument: e.g., BIAcore series instrument

-

Sensor Chip: CM5 sensor chip

-

Immobilization Chemistry: Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Running Buffer: HBS-EP buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)[9]

-

Regeneration Solution: A solution of low pH, such as 10 mM glycine-HCl pH 2.5, to dissociate the bound peptide without denaturing the immobilized myostatin.

Procedure:

-

Sensor Chip Preparation: The CM5 sensor chip is activated for amine coupling by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface.

-

Ligand Immobilization: Recombinant human myostatin is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface. The protein covalently binds to the dextran matrix of the sensor chip via its primary amine groups.

-

Deactivation: Any remaining active esters on the sensor surface are deactivated by injecting 1 M ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the injection of myostatin to serve as a control for non-specific binding.

-

Analyte Binding: this compound is serially diluted in running buffer to create a range of concentrations (e.g., from low nM to µM). Each concentration is then injected over both the myostatin-immobilized and reference flow cells at a constant flow rate. The association of the peptide to myostatin is monitored in real-time.

-

Dissociation: After the association phase, running buffer is flowed over the sensor chip, and the dissociation of the peptide from myostatin is monitored.

-

Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove any remaining bound peptide.

-

Data Analysis: The response data from the reference flow cell is subtracted from the myostatin-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Determination of Inhibitory Potency (IC50) by Luciferase Reporter Assay

The half-maximal inhibitory concentration (IC50) is a measure of the functional strength of an inhibitor. For myostatin inhibitors, a common method is to use a cell-based luciferase reporter assay that measures the activity of the Smad signaling pathway.[3][10]

Objective: To quantify the ability of this compound to inhibit myostatin-induced Smad2/3 signaling.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.[10]

-

Plasmids: A Smad-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro]) and a control plasmid for normalization (e.g., pGL4.74[hRluc/TK]).[10]

-

Reagents: Recombinant human myostatin, this compound, cell culture media (e.g., DMEM), fetal bovine serum (FBS), transfection reagent, and a luciferase assay system.

Procedure:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. The cells are then co-transfected with the Smad-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Peptide Treatment: After a period of serum starvation (e.g., 8 hours in serum-free DMEM), the transfected cells are treated with a constant concentration of recombinant human myostatin (e.g., 8 ng/mL) and varying concentrations of this compound.[10] A positive control (e.g., myostatin prodomain) and a negative control (myostatin alone) are also included.

-

Incubation: The cells are incubated with the treatments for a defined period (e.g., 4 hours) to allow for myostatin signaling and subsequent luciferase expression.[10]

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system. The firefly luciferase signal (from the Smad-responsive reporter) is normalized to the Renilla luciferase signal (from the control plasmid).

-

Data Analysis: The normalized luciferase activity is plotted against the logarithm of the inhibitor concentration. A dose-response curve is generated, and the IC50 value is calculated as the concentration of the peptide that produces 50% inhibition of the myostatin-induced luciferase activity.

Visualization of Pathways and Workflows

Myostatin Signaling Pathway and Inhibition by MIP-7

The following diagram illustrates the canonical myostatin signaling pathway and the point of intervention for this compound.

Myostatin signaling pathway and MIP-7 inhibition.

General Workflow for Peptide-Protein Binding Affinity Analysis

This diagram outlines a typical experimental workflow for determining the binding affinity of a peptide to its target protein using Surface Plasmon Resonance.

Workflow for SPR-based binding affinity analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 1621169-52-5 | Benchchem [benchchem.com]

- 4. Identification of the minimum peptide from mouse myostatin prodomain for human myostatin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. molecular-interactions.si [molecular-interactions.si]

- 10. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Myostatin Inhibitory Peptide 7: A Technical Guide to Downstream Signaling and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myostatin (MSTN), also known as Growth Differentiation Factor-8 (GDF-8), is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of skeletal muscle mass.[1][2] It functions by limiting the proliferation and differentiation of myoblasts and inhibiting protein synthesis in mature muscle fibers.[3][4] The discovery that genetic deficiencies in myostatin lead to a dramatic "double-muscled" phenotype has positioned it as a prime therapeutic target for muscle-wasting diseases (atrophies) such as muscular dystrophy, cachexia, and sarcopenia.[5][6]

Myostatin Inhibitory Peptide 7 (MIP-7), also referred to as "minimum peptide 1," is a synthetic 23-amino acid peptide derived from residues 21-43 of the mouse myostatin prodomain.[7][8] The prodomain naturally keeps myostatin in an inactive, latent state.[7] MIP-7 mimics this inhibitory function in a smaller, targeted molecule, offering a valuable tool for studying myostatin signaling and a potential platform for therapeutic development. This guide provides an in-depth overview of the downstream signaling pathways affected by MIP-7, quantitative measures of its activity, and detailed protocols for its experimental analysis.

Mechanism of Action: Direct Myostatin Sequestration

The primary mechanism of action for this compound is direct binding and sequestration of the mature, active myostatin protein.[7] MIP-7, with the sequence WRQNTRYSRIEAIKIQILSKLRL-amide, physically obstructs the binding sites on the myostatin dimer that are necessary for its interaction with the Activin Receptor Type IIB (ActRIIB) and, to a lesser extent, ActRIIA.[7] By preventing this initial, critical binding event, MIP-7 effectively neutralizes myostatin and halts the entire downstream signaling cascade before it can be initiated at the cell surface.[7]

Downstream Signaling Pathways

By preventing myostatin from engaging its cell surface receptors, MIP-7 modulates two major intracellular signaling cascades that govern muscle mass.

Inhibition of the Canonical Smad Pathway

The canonical signaling pathway for myostatin and other TGF-β family members is mediated by Smad proteins. Upon binding to ActRIIB, myostatin recruits and activates type I receptors (ALK4/ALK5), which in turn phosphorylate the receptor-regulated Smads, Smad2 and Smad3.[9] These phosphorylated Smads form a complex with the common mediator Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, upregulating genes that inhibit muscle growth, such as the cell cycle inhibitor p21 and atrogenes like Atrogin-1 and MuRF1.[7][10]

MIP-7's upstream sequestration of myostatin completely blocks this pathway, preventing the phosphorylation of Smad2/3 and subsequent nuclear gene transcription.[7]

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of potent myostatin inhibitory cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. A New Method of Myostatin Inhibition in Mice via Oral Administration of Lactobacillus casei Expressing Modified Myostatin Protein, BLS-M22 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myostatin inhibition by a follistatin-derived peptide ameliorates the pathophysiology of muscular dystrophy model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aups.org.au [aups.org.au]

- 9. mdpi.com [mdpi.com]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

The Effect of Myostatin Inhibitory Peptide 7 on Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which Myostatin Inhibitory Peptide 7 (MIP-7) modulates the myostatin signaling pathway, with a core focus on its effect on the phosphorylation of Smad2 and Smad3 proteins. This document synthesizes available data, outlines detailed experimental protocols for assessing peptide activity, and presents visual representations of the key biological processes and workflows.

Introduction to Myostatin and Its Signaling Pathway

Myostatin, also known as Growth Differentiation Factor-8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily and is a critical negative regulator of skeletal muscle mass.[1][2] Its primary function is to control myoblast proliferation and differentiation, thereby limiting muscle growth.[1][3] The signaling cascade is initiated when the mature myostatin dimer binds to the Activin Receptor Type IIB (ActRIIB), which then recruits and phosphorylates a type I receptor, predominantly Activin Receptor-Like Kinase 4 or 5 (ALK4/5).[4] This activated receptor complex then phosphorylates the receptor-regulated Smads, specifically Smad2 and Smad3.[3][4] Upon phosphorylation, Smad2 and Smad3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes that inhibit muscle development.[2][5]

Given its role in muscle atrophy, myostatin is a significant therapeutic target for conditions such as muscular dystrophy, sarcopenia, and cachexia.[1][3] Inhibition of the myostatin pathway is a promising strategy for promoting muscle growth.[6]

This compound (MIP-7)

This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain, specifically residues 21-43.[1][7][8] The myostatin prodomain naturally functions as an inhibitor by non-covalently binding to the mature myostatin ligand, thus preventing it from interacting with its cell surface receptors.[1][9] MIP-7 represents a minimal inhibitory sequence that mimics this natural inhibition.[1] It has been shown to inhibit myostatin with a high affinity, having a reported dissociation constant (Kd) of 29.7 nM.[7][8]

Mechanism of Action: Inhibition of Smad2/3 Phosphorylation

Signaling Pathway Diagram

Quantitative Data on the Inhibitory Effect of Myostatin Prodomain-Derived Peptides

The inhibitory activity of myostatin prodomain-derived peptides is often quantified using a Smad2/3-responsive luciferase reporter assay. In this assay, cells are engineered to express luciferase under the control of a Smad-responsive promoter. The addition of myostatin activates the Smad pathway, leading to luciferase expression, which can be measured as luminescence. An effective inhibitor will reduce the luciferase signal.

| Peptide/Compound | Description | Concentration | % Inhibition of Myostatin Activity (Luciferase Assay) | Reference |

| Peptide 1 (MIP-7 analog) | 23-mer from mouse myostatin prodomain (positions 21-43) | 20 µM | ~75% | [1] |

| Peptide 3d | Potent 22-mer derivative of Peptide 1 | 5 µM | 100% | [1] |

| Peptide 8a | 16-mer derivative of Peptide 3 | 0.3 µM | ~100% (relative to a reference peptide) | [10] |

| Decorin Peptide 48-71 | Decorin-derived myostatin inhibitor | Dose-dependent | Showed decreased pSmad2 levels via Western blot | [6] |

Note: The data presented is based on published studies on MIP-7 and its more potent derivatives. The percentage of inhibition can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of MIP-7 on Smad2/3 phosphorylation.

Smad2/3-Responsive Luciferase Reporter Assay

This assay is used to quantify the inhibitory activity of compounds on the myostatin signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Smad-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human myostatin

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Serum Starvation: Replace the medium with serum-free DMEM and incubate for 4-6 hours.

-

Treatment:

-

Prepare a solution of recombinant myostatin (e.g., 10 ng/mL final concentration).

-

Prepare serial dilutions of this compound.

-

Pre-incubate the myostatin with the different concentrations of MIP-7 for 30 minutes at 37°C.

-

Add the myostatin/peptide mixtures to the cells. Include controls for untreated cells and cells treated with myostatin alone.

-

-

Incubation: Incubate the cells for 18-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of MIP-7 relative to the myostatin-only control.

Western Blot for Phospho-Smad2/3

This method directly measures the levels of phosphorylated Smad2 and Smad3 in response to myostatin and MIP-7.

Materials:

-

C2C12 myoblasts (or other myostatin-responsive cells)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human myostatin

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Smad2/3 (Ser465/467), anti-total Smad2/3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate C2C12 cells and grow to 80-90% confluency.

-

Serum starve the cells for 18-22 hours.

-

Pre-incubate myostatin (e.g., 50 ng/mL) with or without varying concentrations of MIP-7 for 30 minutes.

-

Treat the cells with the myostatin/peptide mixtures for 30-60 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to equal concentrations and boil in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal and/or the loading control.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for testing the efficacy of MIP-7 and the logical relationship of its inhibitory action.

Experimental Workflow Diagram

Logical Relationship Diagram

References

- 1. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of myostatin and related signaling pathways for the treatment of muscle atrophy in motor neuron diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myostatin signaling through Smad2, Smad3 and Smad4 is regulated by the inhibitory Smad7 by a negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the myostatin/Smad signaling pathway by short decorin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Inhibitory Core of the Myostatin Prodomain: Its Interaction with Both Type I and II Membrane Receptors, and Potential to Treat Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chain-Shortened Myostatin Inhibitory Peptides Improve Grip Strength in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Myostatin Inhibitory Peptide 7 in Myogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myostatin, a member of the transforming growth factor-β (TGF-β) superfamily, is a potent negative regulator of skeletal muscle growth. Its inhibitory function has made it a key target for therapeutic interventions aimed at combating muscle-wasting diseases. Myostatin Inhibitory Peptide 7 (MIP-7) has emerged as a promising myostatin antagonist. This technical guide provides an in-depth overview of the core mechanisms of MIP-7 in promoting myogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction: Myostatin and the Regulation of Muscle Mass

Myostatin, also known as Growth Differentiation Factor 8 (GDF-8), is primarily expressed in skeletal muscle and plays a crucial role in regulating muscle mass by inhibiting myoblast proliferation and differentiation.[1][2] The biological significance of myostatin is highlighted by the "double-muscled" phenotype observed in animals with naturally occurring mutations in the myostatin gene, which leads to a substantial increase in muscle mass.[3][4] Myostatin exerts its effects by binding to the Activin Receptor Type IIB (ActRIIB) and, to a lesser extent, ActRIIA on the surface of muscle cells.[5] This binding initiates a downstream signaling cascade that ultimately suppresses myogenesis.[5]

This compound (MIP-7): A Direct Antagonist

This compound is a 23-amino acid peptide derived from the mouse myostatin prodomain, specifically residues 21 to 43.[5][6] The myostatin prodomain naturally binds to and keeps the mature myostatin protein in an inactive state.[5] MIP-7 mimics this inhibitory function by directly binding to mature myostatin, thereby physically blocking its interaction with the ActRIIA/B receptors.[5] This direct antagonism effectively neutralizes myostatin's anti-myogenic activity. The sequence of MIP-7 is WRQNTRYSRIEAIKIQILSKLRL-amide.[5]

Mechanism of Action: Signaling Pathways

Myostatin signaling can be broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. MIP-7 primarily acts by disrupting the initial step of the canonical pathway.

The Canonical Smad Pathway

The binding of myostatin to its receptor complex (ActRIIB and ALK4/5) triggers the phosphorylation of the receptor-regulated Smads, Smad2 and Smad3.[3][7] These phosphorylated Smads then form a complex with the common mediator Smad, Smad4.[5] This complex translocates to the nucleus, where it regulates the transcription of target genes, including those that inhibit the expression of key myogenic regulatory factors (MRFs) like MyoD and myogenin.[5] By preventing myostatin from binding to its receptor, MIP-7 inhibits the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[5]

Non-Canonical Signaling Pathways

Myostatin also influences other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a key regulator of muscle protein synthesis. Myostatin can inhibit this pathway, further contributing to its anti-myogenic effects.[4][8] By blocking myostatin, MIP-7 can disinhibit the PI3K/Akt/mTOR pathway, leading to increased protein synthesis and muscle hypertrophy.

Quantitative Data

The efficacy of myostatin inhibitors can be quantified through various in vitro and in vivo studies.

In Vitro Inhibitory Activity

The inhibitory potential of MIP-7 and its derivatives is often assessed using luciferase reporter assays that measure Smad-mediated signaling.

| Peptide/Inhibitor | Target | Assay | IC50 / Kd | Reference |

| This compound | Myostatin | Not Specified | Kd: 29.7 nM | [6][9] |

| Peptide 1 (MIP-7 analog) | Myostatin | Luciferase Reporter Assay | IC50: 3.56 ± 0.25 µM | [10] |

| Peptide 3d (MIP-7 derivative) | Myostatin | Luciferase Reporter Assay | IC50: 0.32 ± 0.05 µM | [5][10] |

| MID-35 (d-peptide derivative) | Myostatin | Luciferase Reporter Assay | IC50: 0.19 µM | [11] |

| MID-35 (d-peptide derivative) | GDF-11 | Luciferase Reporter Assay | IC50: 0.63 µM | [11] |

| MID-35 (d-peptide derivative) | Activin A | Luciferase Reporter Assay | IC50: 0.89 µM | [11] |

| MID-35 (d-peptide derivative) | TGF-β1 | Luciferase Reporter Assay | IC50: 1.6 µM | [11] |

In Vivo Efficacy: Muscle Mass Augmentation

Animal studies have demonstrated the potent effects of myostatin inhibition on increasing skeletal muscle mass.

| Animal Model | Myostatin Inhibitor | Treatment Details | Muscle | % Increase in Muscle Mass | Reference |

| mdx Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Tibialis Anterior | 10-19% | [10] |

| ICR Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Tibialis Anterior | 10-34% | [10] |

| ICR Mice | Peptide 3d (30 nmol) | Intramuscular injection at days 0 and 14, analysis at day 42 | Gastrocnemius | 11-35% | [10] |

| C57BL/6J Mice | sActRIIB-Fc (ACV) | 4 weeks treatment | Hindlimb Muscles | >13% | [8] |

| Tumor-bearing mice | PF-354 (antibody) | Not specified | Tibialis Anterior, Plantaris, Quadriceps | 7-11% (normalized to body mass) | [12] |

| Diabetic Mice | REGN647 (MyoAb) | 8 weeks treatment | Gastrocnemius | Significantly higher than control | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of myostatin inhibitors.

C2C12 Myoblast Differentiation Assay

This in vitro assay is fundamental for studying myogenesis.

-

Cell Culture: Culture C2C12 mouse myoblasts in growth medium (DMEM with 10-20% fetal bovine serum) at 37°C in a 5% CO2 incubator.[14][15]

-

Seeding: Seed cells in multi-well plates. For a 12-well plate, seed 1x10^5 cells per well.[16]

-

Induction of Differentiation: When cells reach approximately 90% confluency, switch to differentiation medium (DMEM with 2% horse serum).[15][16][17]

-

Treatment: Add this compound or other test compounds to the differentiation medium at desired concentrations.

-

Analysis: After 3-5 days, assess myotube formation. This can be done by immunofluorescence staining for myogenic markers like myosin heavy chain (MHC) or by quantifying the fusion index (number of nuclei in myotubes divided by the total number of nuclei).[17]

Western Blot Analysis for Myogenic Markers

This technique is used to quantify the expression of key myogenic proteins.

-

Protein Extraction: Lyse C2C12 cells (treated as described above) with RIPA buffer containing protease inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 10-15 µg) on an SDS-polyacrylamide gel.[18][19]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[18]

-

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1-2 hours at room temperature.[18][19]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MyoD, myogenin, or other markers of interest overnight at 4°C.[18][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Visualize the protein bands using an ECL reagent and quantify the band intensities using software like ImageJ.[18]

Smad2/3-Responsive Luciferase Reporter Assay

This assay measures the activity of the canonical myostatin signaling pathway.

-

Cell Transfection: Co-transfect HEK293 or other suitable cells with a Smad-responsive luciferase reporter plasmid (e.g., pGL4.48[luc2P/SBE/Hygro]) and a control Renilla luciferase plasmid.[11][21]

-

Cell Treatment: Seed the transfected cells and treat them with myostatin in the presence or absence of varying concentrations of this compound.

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 4 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[11]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of the inhibitor.

Conclusion and Future Directions

This compound represents a promising class of molecules for promoting muscle growth by directly antagonizing myostatin. Its mechanism of action, centered on the inhibition of the canonical Smad signaling pathway, is well-supported by in vitro and in vivo data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of MIP-7 and its derivatives as potential therapeutics for muscle-wasting disorders. Future research should focus on optimizing the in vivo stability and delivery of these peptides to enhance their therapeutic efficacy. The development of more potent and specific myostatin inhibitors based on the structure-activity relationship of peptides like MIP-7 holds significant promise for the treatment of a wide range of debilitating conditions.

References

- 1. Luciferase reporter assay [bio-protocol.org]

- 2. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]

- 5. This compound | 1621169-52-5 | Benchchem [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Myostatin Inhibition-Induced Increase in Muscle Mass and Strength Was Amplified by Resistance Exercise Training, and Dietary Essential Amino Acids Improved Muscle Quality in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Development of Potent Myostatin Inhibitory Peptides through Hydrophobic Residue-Directed Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Myostatin Inhibitory d-Peptides to Enhance the Potency, Increasing Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Pharmacologic Inhibition of Myostatin With a Myostatin Antibody Improves the Skeletal Muscle and Bone Phenotype of Male Insulin‐Deficient Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. Cell Culture Academy [procellsystem.com]

- 16. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Fluorescent SMAD2/3 reporter lentivirus (TGF-β) — LipExoGen [lipexogen.com]

- 20. Regulation of skeletal myogenesis in C2C12 cells through modulation of Pax7, MyoD, and myogenin via different low-frequency electromagnetic field energies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. signosisinc.com [signosisinc.com]

An In-depth Technical Guide to Myostatin Inhibitory Peptide 7 (MIP-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, is a potent negative regulator of skeletal muscle mass. Its inhibition presents a promising therapeutic strategy for muscle wasting diseases such as muscular dystrophy, sarcopenia, and cachexia. Myostatin Inhibitory Peptide 7 (MIP-7) is a synthetic peptide derived from the mouse myostatin prodomain that directly antagonizes myostatin activity. This technical guide provides a comprehensive overview of MIP-7, including its sequence, function, and mechanism of action, supported by quantitative data and detailed experimental protocols.

Peptide Sequence and Properties

This compound is a 23-amino acid peptide derived from residues 21 to 43 of the mouse myostatin prodomain.[1][2][3] It is also referred to in the literature as minimum peptide 1.[1][3]

-

Sequence (Three-Letter Code): H-Trp-Arg-Gln-Asn-Thr-Arg-Tyr-Ser-Arg-Ile-Glu-Ala-Ile-Lys-Ile-Gln-Ile-Leu-Ser-Lys-Leu-Arg-Leu-NH2

-

Sequence (One-Letter Code): WRQNTRYSRIEAIKIQILSKLRL-amide[1]

-

Molecular Formula: C₁₃₀H₂₂₂N₄₂O₃₂[1]

-

Molecular Weight: 2885.42 g/mol [1]

Data Presentation: Quantitative Analysis of MIP-7 Efficacy

The inhibitory potency of MIP-7 and its derivatives has been quantified through various biophysical and cell-based assays. The following table summarizes key quantitative data.

| Compound | Kd (nM) | IC₅₀ (µM) | Description |

| This compound (Parent Peptide) | 29.7[2][4] | 3.56[5] | The foundational 23-amino acid peptide. |

| Peptide 3d | Not Reported | 0.32[5] | A more potent derivative with three amino acid modifications.[5] |

| MID-35 | Not Reported | 0.19[1] | A modified peptide with enhanced potency.[1] |

Mechanism of Action: Inhibition of the Myostatin Signaling Pathway

Myostatin exerts its muscle-suppressing effects by binding to the Activin Receptor Type IIB (ActRIIB), and to a lesser extent ActRIIA, on the surface of muscle cells.[1] This binding initiates a signaling cascade that involves the phosphorylation of Smad2 and Smad3 proteins.[1] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the expression of genes that inhibit myoblast proliferation and differentiation.[1]

MIP-7 functions as a direct antagonist by binding to mature myostatin, physically blocking the site that interacts with the ActRIIA/B receptors.[1] This preventative binding neutralizes myostatin, thereby inhibiting the downstream signaling cascade and promoting muscle growth.[1]

Visualization: Myostatin Signaling and MIP-7 Inhibition

Caption: Myostatin signaling pathway and the inhibitory action of MIP-7.

Experimental Protocols

In Vitro Myostatin Inhibition Assay: Smad2/3-Responsive Luciferase Reporter Assay

This assay quantitatively measures the ability of MIP-7 to inhibit myostatin-induced signaling in a cell-based system. HEK293 cells are commonly used as they are readily transfected and responsive to TGF-β family ligands.

Materials:

-

HEK293 cells stably expressing a Smad-responsive luciferase reporter construct (e.g., (CAGA)₁₂-luciferase).[6]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Serum-free DMEM.

-

Recombinant human myostatin.

-

This compound (lyophilized).

-

Sterile, nuclease-free water or appropriate buffer for peptide reconstitution.

-

96-well, white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Protocol:

-

Peptide Preparation: Reconstitute lyophilized MIP-7 in sterile water to a stock concentration of 1 mM. Further dilute in serum-free DMEM to desired working concentrations.

-

Cell Seeding: Seed the HEK293 reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[7]

-

Cell Starvation: After 24 hours, or once cells reach 80-90% confluency, aspirate the growth medium and replace it with 50 µL of serum-free DMEM. Incubate for 4-6 hours.

-

Treatment:

-

Prepare a solution of recombinant myostatin in serum-free DMEM at a concentration that induces a submaximal luciferase response (e.g., 8 ng/mL).

-

In separate wells, add 25 µL of the diluted MIP-7 (or vehicle control) followed by 25 µL of the myostatin solution.

-

Include control wells with myostatin alone and cells with serum-free DMEM only (baseline).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

-

Luciferase Measurement:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add luciferase reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the baseline luminescence from all wells.

-

Normalize the data by expressing the luminescence of treated wells as a percentage of the myostatin-only control.

-

Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software.

-

Visualization: Luciferase Reporter Assay Workflow

Caption: Workflow for the in vitro myostatin inhibition luciferase reporter assay.

In Vivo Assessment of Muscle Growth in mdx Mice

The mdx mouse is a model for Duchenne muscular dystrophy and is frequently used to assess the efficacy of myostatin inhibitors in promoting muscle growth.

Materials:

-

Male mdx mice (5-6 weeks old).

-

This compound.

-

Sterile saline (0.9% NaCl).

-

Insulin syringes.

-

Anesthesia (e.g., isoflurane).

-

Dissection tools.

-

Analytical balance.

Protocol:

-

Peptide Preparation: Dissolve MIP-7 in sterile saline to the desired concentration.

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

-

Administration:

-

Anesthetize the mice.

-

Administer the MIP-7 solution via intramuscular injection into the tibialis anterior (TA) muscle of one leg. A typical dose is 30 nmol in a volume of 20-50 µL.[8]

-

Inject the contralateral TA muscle with an equal volume of sterile saline as a control.

-

Repeat the injections at specified time points (e.g., day 0 and day 14).[8]

-

-

Endpoint and Tissue Collection:

-

At the end of the study period (e.g., day 42), euthanize the mice via an approved method.[8]

-

Carefully dissect the TA muscles from both legs.

-

-

Muscle Mass Measurement:

-

Blot the muscles dry to remove excess fluid.

-

Weigh each TA muscle using an analytical balance.

-

-

Data Analysis:

-

Compare the weight of the MIP-7-treated TA muscle to the saline-treated contralateral muscle for each mouse.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed increase in muscle mass.

-

Western Blot Analysis of Phospho-Smad2/3

This protocol details the detection of phosphorylated Smad2 and Smad3 in cell lysates to confirm the inhibition of myostatin signaling by MIP-7.

Materials:

-

C2C12 myoblasts or other suitable muscle cell line.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[9]

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-Smad2/3 and rabbit anti-total Smad2/3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

Culture C2C12 cells to 80-90% confluency.

-

Treat cells with myostatin in the presence or absence of MIP-7 for a short duration (e.g., 30 minutes).[9]

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Sonicate the lysate briefly to ensure nuclear protein extraction.[9]

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with an antibody against total Smad2/3 to confirm equal protein loading.

-